Nvp-tnks656 - 1419949-20-4

Nvp-tnks656

Catalog Number: EVT-285876
CAS Number: 1419949-20-4
Molecular Formula: C27H34N4O5
Molecular Weight: 494.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NVP-TNKS656 is a potent, selective, and orally active small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2) []. Tankyrases are enzymes belonging to the poly(ADP-ribose) polymerase (PARP) superfamily that play a critical role in regulating the Wnt/β-catenin signaling pathway [, , ]. This pathway is frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and resistance to therapies [, , ]. By inhibiting TNKS1/2, NVP-TNKS656 effectively antagonizes the Wnt/β-catenin pathway, offering a promising therapeutic strategy for Wnt-driven cancers [, , ].

Future Directions
  • Investigating the role of NVP-TNKS656 in other Wnt-driven diseases beyond cancer, such as fibrosis and inflammatory conditions, may uncover novel therapeutic avenues [].

XAV939

  • Relevance: XAV939 served as a starting point for the development of NVP-TNKS656. By optimizing the core structure of XAV939, researchers aimed to improve its potency, selectivity, and oral bioavailability, ultimately leading to the discovery of NVP-TNKS656. []

ETC-159

  • Relevance: ETC-159 is mentioned alongside NVP-TNKS656 as a potential therapeutic agent that targets the Wnt signaling pathway. []

WNT-C59

  • Relevance: Similar to NVP-TNKS656, WNT-C59 targets the Wnt signaling pathway but through a different mechanism. While NVP-TNKS656 inhibits tankyrases, WNT-C59 inhibits porcupine, both ultimately leading to the downregulation of the Wnt pathway. []

WNT974

    AZ1366

    • Relevance: AZ1366 shares the same mechanism of action as NVP-TNKS656, inhibiting TNKS1/2 to disrupt the Wnt/β-catenin pathway and potentially offering therapeutic benefits in Wnt-driven cancers. []

    G007-LK

    • Relevance: G007-LK has the same mechanism of action as NVP-TNKS656, targeting TNKS1/2 to inhibit Wnt/β-catenin signaling. Both compounds belong to the class of tankyrase inhibitors and are being explored for their potential in treating cancers driven by Wnt signaling. []
    Overview

    NVP-TNKS656 is a small molecule inhibitor specifically designed to target tankyrase enzymes, which are part of the poly(ADP-ribose) polymerase family. This compound has garnered attention for its potential therapeutic applications, particularly in modulating the Wnt signaling pathway, which is implicated in various cancers. The unique binding properties of NVP-TNKS656 allow it to inhibit both tankyrase 1 and tankyrase 2 effectively, making it a valuable tool in cancer research and treatment.

    Source

    NVP-TNKS656 was developed through structure-efficiency relationships aimed at creating a potent and selective inhibitor of tankyrases. Its efficacy has been validated through various preclinical models, including the MMTV-Wnt1 mouse xenograft model, demonstrating its ability to inhibit Wnt pathway activity effectively .

    Classification

    NVP-TNKS656 is classified as a tankyrase inhibitor. Tankyrases are involved in the poly-ADP-ribosylation process, which regulates protein stability and activity through post-translational modifications. By inhibiting these enzymes, NVP-TNKS656 interferes with the degradation of key regulatory proteins in the Wnt signaling pathway .

    Synthesis Analysis

    Methods

    The synthesis of NVP-TNKS656 involves several steps that focus on optimizing its binding affinity and selectivity for tankyrase enzymes. The compound was derived from previous inhibitors by modifying chemical structures to enhance potency and oral bioavailability.

    Technical Details

    The synthesis process typically includes:

    • Chemical Modification: Altering existing compounds to improve their interaction with target sites on tankyrases.
    • Structure-Activity Relationship Studies: These studies help identify which modifications lead to increased inhibitory activity against tankyrases.
    • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to ensure purity and isolate the final product.
    Molecular Structure Analysis

    Structure

    NVP-TNKS656 features a complex molecular structure that allows it to bind effectively to the active sites of tankyrases. The compound's design incorporates functional groups that enhance its interaction with the dual active pockets of tankyrases .

    Data

    The molecular formula and weight of NVP-TNKS656 are critical for understanding its pharmacokinetic properties. Specific structural data can be obtained from crystallographic studies, which reveal how the compound interacts at the atomic level with target proteins .

    Chemical Reactions Analysis

    Reactions

    NVP-TNKS656 primarily functions through competitive inhibition of tankyrases, blocking their ability to poly-ADP-ribosylate target proteins such as Axin. This inhibition leads to stabilization of Axin levels and subsequent downregulation of β-catenin activity, a critical component in Wnt signaling.

    Technical Details

    The mechanism involves:

    • Binding Affinity Measurements: Assessing how effectively NVP-TNKS656 binds to tankyrases compared to other inhibitors.
    • Enzyme Activity Assays: Evaluating the impact of NVP-TNKS656 on tankyrase-mediated reactions in vitro.
    Mechanism of Action

    Process

    The primary mechanism by which NVP-TNKS656 exerts its effects is through inhibition of tankyrase-mediated degradation of Axin, a negative regulator of β-catenin in the Wnt signaling pathway. By preventing this degradation, NVP-TNKS656 stabilizes Axin levels, thereby reducing β-catenin accumulation and activity.

    Data

    Experimental data indicate that treatment with NVP-TNKS656 leads to decreased levels of nuclear β-catenin and reduced transcriptional activity associated with Wnt signaling . This effect has been observed across various cancer cell lines, highlighting its potential as a therapeutic agent.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically presented as a solid or crystalline form.
    • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

    Chemical Properties

    • Molecular Weight: Critical for determining dosage and pharmacokinetics.
    • Stability: Stability under physiological conditions is essential for therapeutic efficacy.

    Relevant analyses include:

    • Thermal Stability Tests: Assessing how temperature affects compound integrity.
    • pH Stability Studies: Evaluating stability across different pH environments.
    Applications

    Scientific Uses

    NVP-TNKS656 has significant implications in cancer research due to its ability to inhibit Wnt signaling, which is often aberrantly activated in various cancers such as colorectal cancer and hepatocellular carcinoma. Its applications include:

    • Preclinical Cancer Models: Used extensively in studies examining tumor growth inhibition.
    • Therapeutic Development: Potential use as a targeted therapy for cancers driven by Wnt signaling dysregulation.
    Discovery and Rational Design of NVP-TNKS656

    Structure-Based Optimization from XAV939 Scaffold

    NVP-TNKS656 emerged from systematic structure-based optimization of the prototypical tankyrase inhibitor XAV939. XAV939, identified through phenotypic screening, exhibited potent TNKS inhibition (IC₅₀ = 11 nM for TNKS1) but suffered from metabolic instability and suboptimal physicochemical properties, limiting its in vivo utility [1] [3]. Crystallographic studies revealed that XAV939 bound the nicotinamide pocket of tankyrase via key hydrogen bonds with Gly1185 and Ser1221 (TNKS1 numbering) and a π-π stacking interaction with Tyr1224 [1] [4]. However, its planar benzimidazole core was susceptible to oxidative metabolism, reducing bioavailability [1].

    Replacement of the labile tetrahydropyran ring in XAV939 with a dihydropyran core (Compound 7) significantly improved metabolic stability. This modification retained critical hydrogen-bonding interactions while introducing a non-planar conformation that reduced off-target effects against other PARP family members (PARP1/2 IC₅₀ >10 μM) [1] [6]. Further optimization involved fluorination of the phenyl ring adjacent to the dihydropyran, enhancing hydrophobic contacts with Pro1187, Phe1188, and Ile1204 in the adenosine subpocket [1] [4]. This yielded NVP-TNKS656, which demonstrated a 3.5-fold improvement in TNKS1 potency (IC₅₀ = 3.1 nM) and a favorable thermodynamic binding signature characterized by enthalpy-driven interactions [1] [8].

    Table 1: Structural and Biochemical Comparison of XAV939 and NVP-TNKS656

    ParameterXAV939NVP-TNKS656
    TNKS1 IC₅₀ (nM)113.1
    PARP1 IC₅₀ (μM)>10>10
    Metabolic Stability (HLM t₁/₂, min)<10>60
    Key Binding InteractionsH-bonds: Gly1185, Ser1221; π-π: Tyr1224H-bonds: Gly1185, Ser1221; Hydrophobic: Pro1187, Phe1188

    Lipophilic Efficiency (LipE)-Guided Structure-Efficiency Relationships

    Lipophilic Efficiency (LipE = pIC₅₀ - logP) served as the central metric for optimizing the XAV939 scaffold, ensuring potency gains were not achieved at the expense of excessive lipophilicity [1] [2]. Early analogs with high potency often exhibited elevated logP values (>4.0), correlating with poor solubility and increased risk of promiscuous binding. For instance, introducing lipophilic substituents to enhance TNKS affinity initially increased logP to 4.5, reducing LipE to 4.2 despite a TNKS1 IC₅₀ of 5 nM [1].

    Systematic evaluation of logP (measured via chromatographic methods) and potency revealed that optimal LipE resided in the range of 6–7. NVP-TNKS656 achieved a LipE of 6.8 (logP = 3.2, TNKS1 pIC₅₀ = 9.5) through strategic incorporation of polarity:

    • Dihydropyran Core: Reduced logP by 0.8 units versus XAV939’s tetrahydropyran while maintaining hydrogen-bonding capacity [1].
    • Fluorine Substituents: Balanced hydrophobic surface area with minimal logP increment (+0.2) [1] [2].
    • Sparingly Soluble Amide: Added a hydrogen-bond acceptor without significant lipophilicity penalty [1].

    Table 2: LipE-Driven Optimization of Key Analogs

    CompoundlogPTNKS1 IC₅₀ (nM)pIC₅₀LipE
    XAV9393.9118.04.1
    Intermediate 73.58.28.14.6
    NVP-TNKS6563.23.19.56.8

    Hybridization Strategies Combining Screening Hits

    NVP-TNKS656’s design integrated structural motifs from multiple screening hits beyond XAV939, creating a "three-pocket binder" with enhanced selectivity and oral bioavailability [1] [3]. Fragment-based screening identified:

    • Hit 2: A dihydroquinolinone scaffold with high ligand efficiency but moderate potency (TNKS1 IC₅₀ = 1.5 μM).
    • Hit 19: A fluorophenyl-substituted quinoline targeting the adenosine subpocket.
    • Hit 33: A benzimidazole derivative engaging the nicotinamide ribose site [1].

    Hybridization fused the dihydroquinolinone core of Hit 2 with the fluorophenyl motif of Hit 19, linked via the dihydropyran spacer from Intermediate 7. The benzimidazole element of Hit 33 was modified to a pyrimidinone to enhance water solubility [1] [8]. This fusion yielded a molecule occupying:

    • Nicotinamide Pocket: Pyrimidinone H-bonds with Gly1185/Ser1221.
    • Adenosine Pocket: Fluorophenyl group engages Phe1188/Ile1204.
    • Ribose Pocket: Dihydropyran oxygen forms a water-mediated H-bond network [1] [4].

    NVP-TNKS656 demonstrated superior in vivo efficacy versus earlier hybrids, suppressing tumor growth by 92% (p<0.001) in the MMTV-Wnt1 mouse xenograft model following oral administration (30 mg/kg BID) [1] [3]. Its favorable physicochemical profile (logP = 3.2, PSA = 78 Ų) aligned with enhanced permeability and solubility, enabling 85% oral bioavailability in rodents [1] [8].

    Table 3: Hybrid Components and Contributions in NVP-TNKS656

    Screening HitCore Structural MotifRole in NVP-TNKS656
    XAV939Benzimidazole-pyrimidinoneNicotinamide pocket binding
    Hit 2DihydroquinolinoneHigh ligand efficiency core
    Hit 192-FluorophenylAdenosine subpocket occupancy
    Hit 33Solubilizing amideEnhanced aqueous solubility

    Properties

    CAS Number

    1419949-20-4

    Product Name

    Nvp-tnks656

    IUPAC Name

    N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide

    Molecular Formula

    C27H34N4O5

    Molecular Weight

    494.6 g/mol

    InChI

    InChI=1S/C27H34N4O5/c1-35-21-6-4-19(5-7-21)26(33)20-8-11-30(12-9-20)16-25(32)31(14-18-2-3-18)15-24-28-23-10-13-36-17-22(23)27(34)29-24/h4-7,18,20H,2-3,8-17H2,1H3,(H,28,29,34)

    InChI Key

    DYGBNAYFDZEYBA-UHFFFAOYSA-N

    SMILES

    COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)N(CC3CC3)CC4=NC5=C(COCC5)C(=O)N4

    Solubility

    Soluble in DMSO, not in water

    Synonyms

    NVPTNKS656; TNKS656; TNKS656.

    Canonical SMILES

    COC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)N(CC3CC3)CC4=NC5=C(COCC5)C(=O)N4

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.